molecular formula C16H12N2O3 B12914984 Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate CAS No. 56894-58-7

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B12914984
CAS No.: 56894-58-7
M. Wt: 280.28 g/mol
InChI Key: FSFRXZSKCNNFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing with phenacyl bromide in an ethanol/water mixture . The structure of the resulting compound is confirmed using techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, water, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydroxyl or amine derivatives.

Scientific Research Applications

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl and benzoate groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

56894-58-7

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C16H12N2O3/c1-20-16(19)13-10-6-5-9-12(13)15-18-17-14(21-15)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

FSFRXZSKCNNFFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.